An In-depth Technical Guide to N-Mal-N-bis(PEG2-amine): A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-Mal-N-bis(PEG2-amine): A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Mal-N-bis(PEG2-amine), a heterotrifunctional crosslinker integral to the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines the core characteristics of the molecule, presents available quantitative data, and offers detailed experimental protocols for its use in key research and development applications.
Core Chemical Structure and Properties
N-Mal-N-bis(PEG2-amine) is a branched polyethylene (B3416737) glycol (PEG)-based linker featuring a central tertiary amine from which two short PEG chains, each terminating in a primary amine, and a maleimide-functionalized arm extend. This unique architecture provides three distinct points for conjugation, allowing for the assembly of complex molecular constructs.
The maleimide (B117702) group is highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds, a common strategy for linking to cysteine residues in proteins. The two primary amine groups offer versatile handles for conjugation to carboxyl groups, activated esters (such as NHS esters), or other amine-reactive functionalities. The short PEG chains enhance the solubility and reduce the immunogenicity of the resulting conjugate.
A visual representation of the chemical structure is provided below.
Physicochemical Properties
Quantitative data for N-Mal-N-bis(PEG2-amine) is summarized in the table below. It is important to note that some data, such as solubility, may vary slightly between suppliers and batches.
| Property | Value |
| Molecular Weight | 430.5 g/mol [1] |
| Molecular Formula | C19H34N4O7[1] |
| CAS Number | 2128735-20-4[1] |
| Appearance | Solid powder |
| Purity | Typically >96%[1] |
| Solubility | Soluble in water, DMSO, and DMF.[2] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the use of N-Mal-N-bis(PEG2-amine) in common bioconjugation applications. These are generalized protocols and may require optimization for specific molecules and experimental setups.
Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide moiety of N-Mal-N-bis(PEG2-amine) to a thiol-containing molecule, such as a protein with an accessible cysteine residue.
Materials:
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Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES, borate (B1201080) buffer) at pH 6.5-7.5. Avoid buffers containing thiols.
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N-Mal-N-bis(PEG2-amine)
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Anhydrous DMSO or DMF
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Reducing agent (e.g., TCEP, DTT) if protein disulfides need to be reduced.
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Quenching reagent (e.g., free cysteine or 2-mercaptoethanol).
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Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
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Protein Preparation:
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If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
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Remove the reducing agent by dialysis or using a desalting column. The protein should be in a degassed, thiol-free buffer at pH 6.5-7.5.
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Linker Preparation:
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Immediately before use, prepare a stock solution of N-Mal-N-bis(PEG2-amine) in anhydrous DMSO or DMF (e.g., 10 mM).
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Conjugation Reaction:
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Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG2-amine) solution to the protein solution.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching:
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Stop the reaction by adding a quenching reagent (e.g., free cysteine) to a final concentration of ~1 mM to react with any excess maleimide.
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Purification:
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Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.
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Workflow for Maleimide-Thiol Conjugation:
Amine-Carboxyl Conjugation (via EDC/NHS Chemistry)
This protocol describes the conjugation of the primary amine groups of N-Mal-N-bis(PEG2-amine) to a carboxyl-containing molecule using EDC/NHS chemistry.
Materials:
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Carboxyl-containing molecule in a suitable buffer (e.g., MES buffer at pH 6.0 or PBS at pH 7.2-7.5). Avoid amine-containing buffers like Tris.
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N-Mal-N-bis(PEG2-amine)
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N-Hydroxysuccinimide (NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer).
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Purification system (e.g., SEC or dialysis).
Procedure:
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Activation of Carboxyl Groups:
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Dissolve the carboxyl-containing molecule in the reaction buffer.
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Add a 5-10 fold molar excess of NHS followed by a 5-10 fold molar excess of EDC.
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Incubate for 15-30 minutes at room temperature to form the NHS ester.
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Conjugation Reaction:
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Add the N-Mal-N-bis(PEG2-amine) to the activated molecule solution. A 2-5 fold molar excess of the amine linker over the carboxyl-containing molecule is a good starting point.
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Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
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Incubate for 2-4 hours at room temperature or overnight at 4°C.
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Quenching:
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Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to hydrolyze unreacted NHS esters.
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-
Purification:
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Purify the conjugate using SEC or dialysis to remove unreacted reagents.
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Workflow for Amine-Carboxyl Conjugation:
Stability and Reactivity Considerations
The stability of N-Mal-N-bis(PEG2-amine) and its conjugates is crucial for successful applications. The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis is a first-order reaction and its rate increases with pH and temperature.[3] Therefore, it is recommended to perform maleimide-thiol conjugations at a pH between 6.5 and 7.5 and to use the maleimide-functionalized linker promptly after its preparation.
The primary amine groups are generally stable but their reactivity is pH-dependent. For efficient acylation, the amine should be in its unprotonated form, which is favored at a pH above its pKa. A common pH range for reactions with NHS esters is 7.2-8.5.
Applications in Drug Development
The trifunctional nature of N-Mal-N-bis(PEG2-amine) makes it a valuable tool in the development of complex therapeutics.
PROTACs
In the context of PROTACs, this linker can be used to conjugate a ligand for a target protein (via one of the amine groups), a ligand for an E3 ubiquitin ligase (via the other amine group), and a moiety for further functionalization or to attach to a larger scaffold (via the maleimide group). The branched structure and the PEG spacers can influence the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex and subsequent target protein degradation.
Logical Relationship in PROTAC Assembly:
Antibody-Drug Conjugates (ADCs)
For ADCs, N-Mal-N-bis(PEG2-amine) can be used to attach two drug molecules to a single point on an antibody. For instance, the maleimide can be conjugated to a cysteine residue on the antibody, and the two amine groups can be used to attach cytotoxic payloads. This can potentially increase the drug-to-antibody ratio (DAR) in a controlled manner. The hydrophilic PEG linkers can also improve the solubility and pharmacokinetic properties of the resulting ADC.[4]
Conclusion
N-Mal-N-bis(PEG2-amine) is a versatile and powerful tool for researchers and scientists in the field of bioconjugation and drug development. Its unique trifunctional and branched structure, combined with the beneficial properties of the PEG spacers, enables the construction of complex and potent therapeutic and diagnostic agents. Understanding its chemical properties, reactivity, and the appropriate experimental protocols is key to successfully harnessing its potential in creating next-generation bioconjugates.
